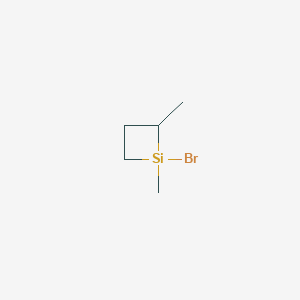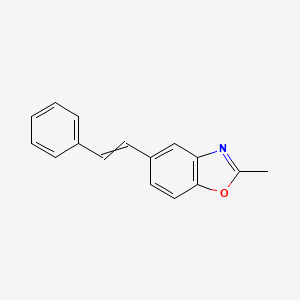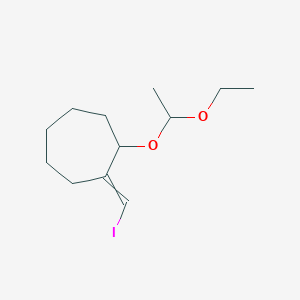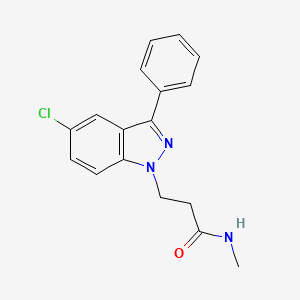
1-Bromo-1,2-dimethylsiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2-dimethylsiletane is an organosilicon compound characterized by the presence of a bromine atom and two methyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1,2-dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylsiletane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,2-dimethylsiletane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide are used, often in aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: Products include various substituted siletanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Silanols and siloxanes are formed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2-dimethylsiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Bromo-1,2-dimethylsiletane exerts its effects involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The silicon atom’s ability to form stable bonds with various elements makes this compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1,2-dimethylsilane: Similar in structure but lacks the cyclic nature of siletane.
1-Chloro-1,2-dimethylsiletane: Similar but with a chlorine atom instead of bromine.
1-Bromo-1,2-dimethylcyclopentane: Similar but with a carbon ring instead of a silicon ring.
Uniqueness
1-Bromo-1,2-dimethylsiletane is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties compared to carbon-based analogs. The silicon atom’s larger size and ability to form hypervalent compounds make it particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
58368-57-3 |
|---|---|
Molekularformel |
C5H11BrSi |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
1-bromo-1,2-dimethylsiletane |
InChI |
InChI=1S/C5H11BrSi/c1-5-3-4-7(5,2)6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VMMHEGRMCHWADZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC[Si]1(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)

![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)

![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
